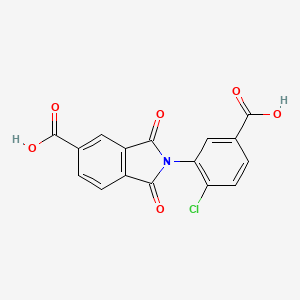

2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that are of significant interest in materials science and organic chemistry due to their unique structural features and potential applications. These compounds often serve as building blocks in the synthesis of polymers, coordination polymers, and other complex materials with desirable properties such as high thermal stability, specific adsorption capabilities, and photocatalytic activities under visible light.

Synthesis Analysis

While specific synthesis routes for "2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid" were not directly found, related compounds have been synthesized under hydrothermal conditions or via multi-component reactions. For instance, coordination polymers have been assembled using aromatic carboxylic acid ligands under specific conditions, highlighting the importance of the auxiliary ligands and pH values in forming various structures (Li et al., 2018).

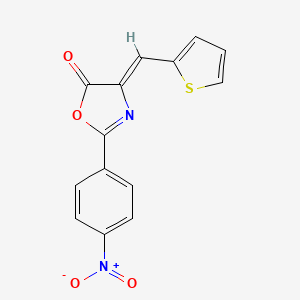

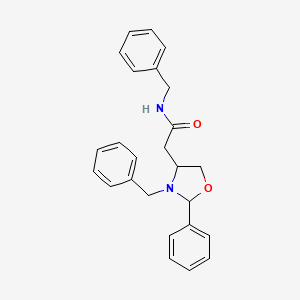

Molecular Structure Analysis

Molecular structure determination often involves single-crystal X-ray diffraction analyses, providing insights into the configuration and spatial arrangement of molecules. For related organotin carboxylates, structures have been characterized by various spectroscopic methods and crystallography, revealing complex arrangements and coordination patterns (Xiao et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be explored through their participation in forming coordination polymers with specific adsorption characteristics and photocatalytic activities. These activities demonstrate the compounds' potential in environmental applications, such as dye degradation under visible light (Li et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and adsorption capabilities, are crucial for applications in materials science. The coordination polymers mentioned earlier exhibit high thermal stabilities and preferential adsorption of CO2 over N2, underlining their potential in gas separation and storage technologies (Li et al., 2018).

Chemical Properties Analysis

Understanding the chemical properties involves studying the compound's reactivity, bonding characteristics, and interaction with other molecules. The synthesis and characterization of related compounds provide a foundation for investigating these properties in detail, allowing for the development of materials with tailored functionalities (Xiao et al., 2017).

Scientific Research Applications

Electrochemical Degradation of Chlorophenoxyacetic Acids : A study on the electrochemical degradation of 2,4,5-trichlorophenoxyacetic acid in aqueous media reveals the potential for using electrochemical methods to degrade complex organic compounds, which might be applicable to similar compounds like 2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid (Boye, Dieng, & Brillas, 2003).

Synthesis and Properties of Coordination Polymers : Research into the synthesis, crystal structures, and photocatalytic activities of Pb-based coordination polymers using carboxyphenyl ligands highlights the structural versatility and functional properties of such materials, which could inform research into materials based on 2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid (Li et al., 2018).

Sorption Behavior of Chlorophenols : A study examining the sorption behavior of chlorophenols to aquatic humic substances can offer insights into the environmental interactions and fate of similar chlorinated aromatic compounds, including 2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-5-isoindolinecarboxylic acid (Peuravuori, Paaso, & Pihlaja, 2002).

properties

IUPAC Name |

2-(5-carboxy-2-chlorophenyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8ClNO6/c17-11-4-2-8(16(23)24)6-12(11)18-13(19)9-3-1-7(15(21)22)5-10(9)14(18)20/h1-6H,(H,21,22)(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNDKPUNICFCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=C(C=CC(=C3)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-carboxy-2-chlorophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B5588187.png)

![3-{[2-hydroxy-3-(2-naphthyloxy)propyl]amino}-1-propanol](/img/structure/B5588194.png)

![N-{[1-(4-iodophenyl)-1H-pyrrol-2-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5588205.png)

![N-({1-[2-(2,6-dimethylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5588209.png)

![N-ethyl-3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]benzamide](/img/structure/B5588223.png)

![(1S*,5R*)-3-[3-(1,3-benzodioxol-5-yl)propanoyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588230.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5588241.png)

![N-phenyl-4-{[(pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B5588255.png)

![2-(4-methoxyphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5588269.png)